BAY 59-9435

Description

Properties

IUPAC Name |

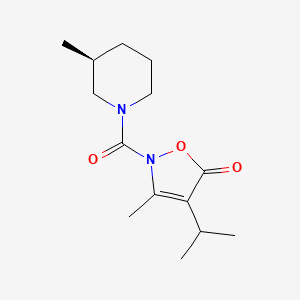

3-methyl-2-[(3S)-3-methylpiperidine-1-carbonyl]-4-propan-2-yl-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-9(2)12-11(4)16(19-13(12)17)14(18)15-7-5-6-10(3)8-15/h9-10H,5-8H2,1-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWESKOHENXWEAX-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)N2C(=C(C(=O)O2)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCN(C1)C(=O)N2C(=C(C(=O)O2)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Unraveling of BAY 59-9435: A Technical Guide to its Mechanism of Action as a Hormone-Sensitive Lipase Inhibitor

For Immediate Release

Gaithersburg, MD – In the intricate landscape of metabolic research and drug development, the precise modulation of enzymatic activity is a cornerstone of therapeutic innovation. This technical guide provides an in-depth exploration of the mechanism of action of BAY 59-9435, a potent and selective inhibitor of Hormone-Sensitive Lipase (HSL). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's biochemical interactions, cellular effects, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a derivative of 5-(2H)-isoxazolonyl urea that functions as a specific, reversible, and non-competitive inhibitor of Hormone-Sensitive Lipase (HSL).[1][2] With a half-maximal inhibitory concentration (IC50) of 0.023 μM, this compound demonstrates high potency in modulating the activity of this key enzyme in lipid metabolism.[3][4] Its mechanism of action centers on the direct inhibition of HSL, leading to a reduction in the hydrolysis of diacylglycerols and, consequently, a decrease in the release of free fatty acids (FFAs) and glycerol from adipocytes. This targeted inhibition has profound downstream effects on cellular signaling, gene expression, and inflammatory responses, making this compound a critical tool for investigating the multifaceted roles of HSL in metabolic health and disease.

Core Mechanism of Action: Selective HSL Inhibition

This compound exerts its effects by directly targeting Hormone-Sensitive Lipase, a key intracellular neutral lipase responsible for the hydrolysis of triacylglycerides and, more efficiently, diacylglycerides. The inhibition is non-competitive, indicating that this compound does not compete with the substrate for the active site of the enzyme.

Biochemical Potency and Selectivity

The potency of this compound against HSL is well-documented. Its selectivity is a crucial aspect of its utility as a research tool. Studies have shown that this compound does not significantly inhibit Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme for the initial step of triglyceride hydrolysis.[5] This selectivity allows for the specific interrogation of HSL's role in the lipolytic cascade.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Enzyme | Parameter | Value | Species | Reference |

| Hormone-Sensitive Lipase (HSL) | IC50 | 0.023 µM | Not specified | [3][4] |

| Adipose Triglyceride Lipase (ATGL) | Inhibition | No significant effect | Not specified | [5] |

Note: The species for the IC50 value was not consistently specified in the initial search results.

Cellular and Physiological Consequences of HSL Inhibition by this compound

The inhibition of HSL by this compound initiates a cascade of cellular and physiological events, primarily stemming from the reduction in the intracellular pool of free fatty acids.

Attenuation of Lipolysis

The most direct consequence of HSL inhibition is the suppression of lipolysis. In adipocytes, HSL is a downstream target of the β-adrenergic signaling pathway. Activation of β-adrenergic receptors leads to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates HSL. By inhibiting HSL, this compound effectively uncouples this signaling pathway from its lipolytic output.

Table 2: In Vivo Effects of this compound on Lipolysis and Gene Expression

| Study Parameter | Treatment | Effect | Model System | Reference |

| Serum Free Fatty Acids | This compound (30 mg/kg) + CL 316 ,243 | Reduced FFA levels compared to CL 316 ,243 alone | Male C57BL/6J mice | [6][7] |

| Serum Glycerol | This compound (30 mg/kg) + CL 316 ,243 | Reduced glycerol levels compared to CL 316 ,243 alone | Male C57BL/6J mice | [6][7] |

| Inflammatory Gene Expression (e.g., CCL2, IL-6) | This compound + β-adrenergic agonist | Prevented induction of inflammatory cytokines | White Adipose Tissue (in vivo) and 3T3-L1 adipocytes (in vitro) | [8][9] |

| PKA-Targeted Gene Expression | This compound + β3-AR agonist | Potentiated induction of PKA-targeted genes | White Adipose Tissue (in vivo) | [6][7] |

Modulation of Inflammatory Signaling

Free fatty acids, the products of HSL activity, are not only energy substrates but also signaling molecules that can activate inflammatory pathways. By reducing FFA release, this compound has been shown to prevent the induction of inflammatory cytokines in white adipose tissue and cultured adipocytes following β-adrenergic stimulation.[8][9] This effect is mediated, at least in part, by preventing the activation of stress-activated protein kinases (SAPKs) such as p38 and JNK.[8]

Impact on Gene Expression

The reduction in intracellular FFAs by this compound has a notable impact on gene expression. Paradoxically, while it blunts the inflammatory response, it potentiates the induction of genes targeted by the PKA signaling pathway in response to β3-adrenergic receptor activation in white adipose tissue.[6][7] This suggests a negative feedback loop where FFAs normally restrain PKA-mediated gene transcription.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Measurement of Free Fatty Acid (FFA) and Glycerol Release from Adipocytes

This protocol is adapted from established methods for assessing lipolysis in vitro.[10][11][12][13][14]

Objective: To quantify the inhibitory effect of this compound on basal and stimulated lipolysis in cultured adipocytes.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Lipolytic stimulus (e.g., isoproterenol)

-

This compound

-

Commercial kits for FFA and glycerol quantification

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Culture and Differentiation: Culture and differentiate pre-adipocytes to mature adipocytes according to standard protocols.

-

Pre-incubation: Wash the differentiated adipocytes with phosphate-buffered saline (PBS). Pre-incubate the cells in serum-free DMEM containing 2% fatty acid-free BSA for 1-2 hours.

-

Treatment: Replace the pre-incubation medium with fresh DMEM containing 2% BSA and the desired concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.

-

Stimulation: Add the lipolytic stimulus (e.g., isoproterenol) to the appropriate wells and incubate for a defined period (e.g., 1-3 hours).

-

Sample Collection: At the end of the incubation, collect the conditioned medium from each well.

-

Quantification:

-

Free Fatty Acids: Measure the FFA concentration in the collected medium using a commercial colorimetric assay kit according to the manufacturer's instructions.

-

Glycerol: Measure the glycerol concentration in the collected medium using a commercial colorimetric or fluorometric assay kit according to the manufacturer's instructions.

-

-

Data Analysis: Normalize the FFA and glycerol release to the total protein content of the cells in each well. Calculate the percentage of inhibition by this compound relative to the stimulated control.

Hormone-Sensitive Lipase (HSL) Inhibition Assay using a Radiolabeled Substrate

This protocol describes a common method for directly measuring HSL activity and its inhibition.

Objective: To determine the IC50 of this compound for HSL.

Materials:

-

Purified or recombinant HSL

-

Radiolabeled substrate (e.g., [³H]-triolein or a diacylglycerol analog)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing EDTA and BSA)

-

This compound

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Substrate Preparation: Emulsify the radiolabeled substrate in the assay buffer using sonication.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the assay buffer, purified HSL, and varying concentrations of this compound or vehicle.

-

Pre-incubate for a short period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the radiolabeled substrate emulsion.

-

Incubate the reaction mixture at 37°C with shaking for a defined time (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction: Stop the reaction by adding a mixture of methanol/chloroform/heptane. Add a basic solution (e.g., potassium carbonate/boric acid) to partition the phases. Vortex and centrifuge to separate the aqueous and organic phases. The released radiolabeled free fatty acids will partition into the upper aqueous phase.

-

Quantification: Transfer an aliquot of the upper aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of HSL inhibition for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

Caption: Signaling pathway of β-adrenergic stimulated lipolysis and the inhibitory action of this compound on Hormone-Sensitive Lipase (HSL).

Caption: Experimental workflow for the in vitro measurement of FFA and glycerol release from adipocytes to assess the inhibitory effect of this compound on lipolysis.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. publications.cuni.cz [publications.cuni.cz]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HSL-IN-2 | inhibitor of Hormone Sensitive Lipase (HSL) | CAS# 654059-21-9 | InvivoChem [invivochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Intracellular fatty acids suppress β-adrenergic induction of PKA-targeted gene expression in white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. β3-adrenergic receptor induction of adipocyte inflammation requires lipolytic activation of stress kinases p38 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of hormone-sensitive lipase in beta-adrenergic remodeling of white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. app.jove.com [app.jove.com]

- 12. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro [jove.com]

- 13. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell culture and measurement of free fatty acid and glycerol [bio-protocol.org]

BAY 59-9435 as a selective HSL inhibitor.

An In-depth Technical Guide to BAY 59-9435: A Selective Hormone-Sensitive Lipase Inhibitor

Introduction

This compound, chemically identified as 4-isopropyl-3-methyl-2-{1-[3-(S)-methyl-piperidin-1-yl]-methanoyl}-2H-isoxalo-5-one, is a potent and selective inhibitor of Hormone-Sensitive Lipase (HSL).[1][2] HSL is a key intracellular neutral lipase that, upon hormonal stimulation, hydrolyzes triacylglycerols and diacylglycerols, releasing fatty acids and glycerol.[3] This process, known as lipolysis, is critical for the mobilization of fatty acids from adipose tissue to supply energy to other organs. Elevated plasma free fatty acids, however, are associated with insulin resistance and type 2 diabetes.[3] Inhibition of HSL is therefore a therapeutic strategy for managing metabolic disorders. This document provides a comprehensive technical overview of this compound, including its inhibitory profile, experimental protocols, and its effects on relevant signaling pathways.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound

| Target Enzyme | IC50 Value (μM) | Species | Notes |

| Hormone-Sensitive Lipase (HSL) | 0.023 | Not Specified | Potent inhibitor.[4][5][6][7] |

Table 2: Species-Dependent Inhibition of HSL by this compound

| Species | Percent Inhibition | Notes |

| Mouse | ~90% | Highly effective against murine HSL.[8][9][10] |

| Human | ~30% | Exhibits significantly lower efficacy against human HSL.[8][9][10] |

Table 3: Selectivity Profile of this compound

| Lipase / Enzyme | Effect | Experimental Model | Notes |

| Adipose Triglyceride Lipase (ATGL) | No significant effect/inhibition | Recombinant ATGL assays; HSL-knockout (KO) mice | Demonstrates high selectivity for HSL over ATGL, the rate-limiting enzyme for lipolysis.[1][2][3][11] |

| Residual Lipases in HSL-KO models | No effect on residual FFA or glycerol efflux | Adipocytes from HSL-KO mice | Confirms the molecular specificity of this compound for HSL.[2][3] |

Table 4: In Vivo and In Vitro Experimental Dosing

| Experimental Model | Concentration / Dose | Application |

| C57BL/6J Mice | 30 mg/kg (oral gavage) | Acute and chronic studies investigating the effects on lipolysis and gene expression.[11][12][13] |

| 3T3-L1 Adipocytes | 10 μM | Pretreatment to study the inhibition of isoproterenol-induced effects.[4][5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving HSL and the experimental workflows used to characterize this compound.

Signaling Pathway of Adipocyte Lipolysis

This pathway shows the canonical β-adrenergic stimulation of lipolysis in an adipocyte. Catecholamines bind to β-adrenergic receptors, activating a cascade that leads to the phosphorylation and activation of HSL and Perilipin 1 (PLIN1). Activated HSL translocates to the lipid droplet to hydrolyze diacylglycerols.

Caption: β-Adrenergic signaling cascade leading to HSL activation.

Mechanism of HSL Inhibition by this compound

This diagram illustrates how this compound intervenes in the lipolytic pathway. By selectively inhibiting HSL, it prevents the breakdown of diacylglycerols, thereby reducing the release of free fatty acids.

Caption: this compound selectively inhibits phosphorylated (active) HSL.

Experimental Workflow: In Vivo Mouse Study

This workflow outlines a typical in vivo experiment to assess the effect of this compound on β-agonist-induced gene expression in adipose tissue.

Caption: Workflow for in vivo evaluation of this compound in mice.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on published studies involving this compound.

Protocol 1: In Vivo HSL Inhibition in Mice

This protocol describes the procedure for evaluating the effect of this compound on β-adrenergic-stimulated lipolysis and gene expression in mice.[11][12][13]

-

Animal Model: Male C57BL/6J mice, 8-10 weeks old.

-

Acclimation: Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

-

Inhibitor Preparation: Prepare a suspension of this compound in 0.5% methylcellulose.

-

Pre-treatment:

-

Stimulation:

-

Sample Collection:

-

After a 3-hour stimulation period, euthanize the mice.[12]

-

Collect blood samples for serum analysis of free fatty acids (FFA) and glycerol.

-

Dissect and collect white adipose tissue (WAT) and/or brown adipose tissue (BAT).

-

Immediately freeze tissues in liquid nitrogen or store in an RNA stabilization solution (e.g., RNAlater) at -80 °C.

-

-

Analysis:

-

Gene Expression: Extract total RNA from adipose tissue, synthesize cDNA, and perform quantitative PCR (qPCR) to measure the mRNA levels of target genes (e.g., PGC1α, PPARα, UCP1, PDK4).[12]

-

Metabolite Analysis: Use commercial kits to quantify the concentration of FFA and glycerol in the serum.

-

Protocol 2: In Vitro HSL Inhibition in 3T3-L1 Adipocytes

This protocol details the use of this compound in a cell-based assay to study its effect on cytokine and gene expression in differentiated 3T3-L1 adipocytes.[4][5][14]

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum.

-

Induce differentiation into mature adipocytes using a standard cocktail containing insulin, dexamethasone, and IBMX.

-

-

Inhibitor and Stimulant Preparation:

-

Prepare a stock solution of this compound in DMSO. Dilute in culture medium to a final concentration of 10 μM.

-

Prepare a stock solution of a β-adrenergic agonist (e.g., isoproterenol or CL-316,243) in water or a suitable buffer.

-

-

Experiment:

-

Sample Collection:

-

Culture Media: Collect the cell culture supernatant to measure the levels of secreted proteins like Interleukin-6 (IL-6) using an ELISA kit.[4]

-

Cell Lysate: Wash the cells with PBS and lyse them to extract total RNA for gene expression analysis (e.g., SphK1) or protein for Western blot analysis.[4][5]

-

-

Analysis:

-

ELISA: Quantify IL-6 concentration in the media.

-

qPCR/Western Blot: Analyze the expression of target genes and proteins to determine the effect of HSL inhibition on the signaling cascade.

-

Protocol 3: HSL and ATGL Specificity Assay

This protocol is designed to confirm the specificity of this compound for HSL over other lipases like ATGL.[2][3][11]

-

Enzyme Source:

-

In Vitro Lipase Activity Assay:

-

Pre-incubate the enzyme source (cell extracts) with this compound or vehicle (DMSO).

-

Initiate the reaction by adding a triacylglycerol substrate.

-

Incubate for 1 hour.

-

Measure the amount of released free fatty acids using a colorimetric assay kit.

-

Compare the activity in the presence and absence of the inhibitor for both HSL and ATGL. The expectation is that this compound will eliminate HSL activity with no significant effect on ATGL activity.[3][11]

-

-

Adipocyte Lipolysis Assay:

-

Isolate primary adipocytes from WT and HSL-KO mice.

-

Pre-treat the isolated adipocytes with this compound or vehicle (DMSO).

-

Stimulate lipolysis with a β-agonist (e.g., CL-316,243).

-

Quantify the release of FFA and glycerol into the media.

-

In WT adipocytes, this compound should significantly reduce stimulated FFA and glycerol release. In HSL-KO adipocytes, this compound should have no effect on the residual (ATGL-mediated) lipolysis, confirming its specificity.[2][3]

-

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of murine HSL, making it an invaluable tool for preclinical research into the roles of HSL in metabolism and inflammation.[1][4] Its demonstrated specificity for HSL over ATGL allows for the precise dissection of the distinct roles of these two major adipocyte lipases.[3][11] However, its significantly reduced potency against human HSL is a critical consideration for its translational potential.[8][9][10] The provided data and protocols offer a comprehensive guide for researchers utilizing this compound to investigate the physiological and pathophysiological consequences of HSL inhibition.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. HSL-IN-2 | inhibitor of Hormone Sensitive Lipase (HSL) | CAS# 654059-21-9 | InvivoChem [invivochem.com]

- 6. Medchemexpress - USA Chemical Suppliers [americanchemicalsuppliers.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Approaches to Measuring the Activity of Major Lipolytic and Lipogenic Enzymes In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. publications.cuni.cz [publications.cuni.cz]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Lipolytic Products Activate Peroxisome Proliferator-activated Receptor (PPAR) α and δ in Brown Adipocytes to Match Fatty Acid Oxidation with Supply - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Role of hormone-sensitive lipase in beta-adrenergic remodeling of white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BAY 59-9435 in the Study of Hormone-Sensitive Lipase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hormone-sensitive lipase (HSL) is a key intracellular lipase that mobilizes stored fats by hydrolyzing triacylglycerols and diacylglycerols, releasing free fatty acids (FFAs) and glycerol. Its activity is tightly regulated by hormones, primarily through the cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway. Given its central role in lipid metabolism, HSL is a significant target for therapeutic intervention in metabolic disorders such as obesity and type 2 diabetes. The study of HSL's function and regulation has been greatly advanced by the use of selective inhibitors. This technical guide focuses on BAY 59-9435, a potent and selective inhibitor of HSL, and its application in elucidating the physiological and pathological roles of this crucial enzyme.

This compound: A Potent and Selective HSL Inhibitor

This compound is a carbamoyl-triazole-based compound that acts as a potent and selective inhibitor of hormone-sensitive lipase.[1] Its high affinity and specificity for HSL make it an invaluable tool for distinguishing HSL-mediated lipolysis from that of other lipases, such as adipose triglyceride lipase (ATGL).

Quantitative Data on this compound

The following tables summarize the key quantitative data related to the inhibitory activity and experimental usage of this compound.

| Parameter | Value | Species/System | Reference |

| IC₅₀ | 0.023 µM | HSL | [1][2][3][4][5][6] |

| Application | Cell Type/Model | Concentration | Incubation Time | Observed Effect | Reference |

| In Vitro Lipolysis | 3T3-L1 adipocytes | 10 µM | 1 hour | Abolished isoproterenol-induced SphK1 expression. | [1][2] |

| In Vitro Lipolysis | 3T3-L1 adipocytes | 10 µM | 1 hour | Pretreatment before isoproterenol stimulation. | [7] |

| In Vitro Lipolysis | Brown adipocytes | 5 µM | 20 minutes | Inhibition of HSL in studies of fatty acid trafficking. | [8] |

| In Vivo Lipolysis | Mice | 30 mg/kg | 1 hour | Pretreatment before CL-316,243 injection. | [9] |

| In Vivo Inflammation | Mice | 30 mg/kg | 1 hour | Pretreatment before β-adrenergic stimulation. | [10] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the HSL signaling pathway and a typical experimental workflow involving this compound.

HSL Activation and Inhibition Signaling Pathway

Experimental Workflow: In Vitro Lipolysis Assay

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are representative protocols for key experiments utilizing this compound.

In Vitro HSL Inhibition Assay in 3T3-L1 Adipocytes

This protocol details the steps to measure the inhibitory effect of this compound on HSL-mediated lipolysis in a cultured adipocyte model.

1. 3T3-L1 Preadipocyte Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

To induce differentiation, grow cells to confluence. Two days post-confluence, change the medium to a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

After 2-3 days, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days.

-

Maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2-3 days. Mature adipocytes with visible lipid droplets should be ready for experiments 7-10 days post-induction.[11][12]

2. Lipolysis Assay:

-

On the day of the experiment, wash the mature 3T3-L1 adipocytes twice with a pre-warmed wash buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0.001 to 10 µM) or vehicle control (e.g., DMSO) in assay buffer for 1 hour at 37°C.[1][2]

-

To stimulate lipolysis, add a β-adrenergic agonist such as isoproterenol (e.g., 10 µM final concentration) to the wells and incubate for a defined period (e.g., 1-3 hours).[13]

-

Collect the culture medium at the end of the incubation period.

3. Measurement of Lipolysis Products:

-

Glycerol Release: Measure the concentration of glycerol in the collected medium using a commercially available glycerol assay kit. The principle often involves the enzymatic conversion of glycerol to a product that can be measured colorimetrically or fluorometrically.[5][13]

-

Free Fatty Acid (FFA) Release: Measure the concentration of FFAs in the medium using a non-esterified fatty acid (NEFA) assay kit.[14]

4. Data Analysis:

-

Normalize the glycerol and FFA release to the total protein content of the cells in each well.

-

Plot the percentage of inhibition of stimulated lipolysis against the concentration of this compound to determine the IC₅₀ value.

In Vivo Assessment of HSL Inhibition in Mice

This protocol outlines the procedure for evaluating the effect of this compound on lipolysis in a live animal model.

1. Animal Handling and Dosing:

-

Use an appropriate mouse model (e.g., C57BL/6J).

-

Prepare a formulation of this compound for oral gavage or intraperitoneal injection. A common vehicle is 0.5% methylcellulose.[9]

-

Administer this compound (e.g., 30 mg/kg body weight) to the mice.[9] Administer the vehicle to a control group.

2. Stimulation of Lipolysis:

-

After a pre-treatment period (e.g., 1 hour), induce lipolysis by injecting a β₃-adrenergic receptor agonist such as CL-316,243 (e.g., 1 mg/kg body weight).[9][15]

3. Sample Collection:

-

At a specified time point after agonist injection (e.g., 15-45 minutes), collect blood samples via an appropriate method (e.g., retro-orbital bleed).[9][15]

-

Process the blood to obtain plasma or serum.

4. Measurement of Lipolytic Markers:

-

Measure the plasma/serum concentrations of glycerol and FFAs using commercially available assay kits.

5. Data Analysis:

-

Compare the levels of glycerol and FFAs in the plasma/serum of mice treated with this compound to those of the vehicle-treated control group to determine the in vivo inhibitory effect on HSL-mediated lipolysis.

Conclusion

This compound has proven to be an indispensable pharmacological tool for the specific and potent inhibition of hormone-sensitive lipase. Its use in both in vitro and in vivo experimental settings has significantly contributed to our understanding of the role of HSL in lipid metabolism, inflammatory signaling, and the overall regulation of energy homeostasis. The detailed protocols and structured data presented in this guide are intended to facilitate the effective use of this compound in future research, ultimately aiding in the development of novel therapeutic strategies for metabolic diseases.

References

- 1. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 2. Molecular mechanisms regulating hormone-sensitive lipase and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action of Hormone-sensitive Lipase in Mouse Leydig Cells: ITS ROLE IN THE REGULATION OF THE STEROIDOGENIC ACUTE REGULATORY PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zen-bio.com [zen-bio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. β3-adrenergic receptor induction of adipocyte inflammation requires lipolytic activation of stress kinases p38 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Basis of ABHD5 Lipolysis Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular fatty acids suppress β-adrenergic induction of PKA-targeted gene expression in white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adipocyte Lipolysis-stimulated Interleukin-6 Production Requires Sphingosine Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 12. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. zen-bio.com [zen-bio.com]

- 15. JCI Insight - P2Y13 receptor deficiency favors adipose tissue lipolysis and worsens insulin resistance and fatty liver disease [insight.jci.org]

A Technical Guide to the Effects of BAY 59-9435 on Lipolysis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of BAY 59-9435, a potent and selective inhibitor of Hormone-Sensitive Lipase (HSL). It details the compound's mechanism of action, its specific effects on lipolytic pathways, and its utility as a pharmacological probe in metabolic research. This guide synthesizes key quantitative data, outlines detailed experimental protocols for in vivo and in vitro applications, and visualizes the complex signaling and experimental workflows involved in studying its effects.

Core Mechanism of Action

This compound is a carbamoyl-triazole based compound that functions as a potent and selective, reversible, non-competitive inhibitor of Hormone-Sensitive Lipase (HSL), a key enzyme in the hydrolysis of triglycerides and diglycerides within adipocytes.[1][2] It exhibits a high degree of specificity for HSL, with a reported IC₅₀ of 0.023 μM.[1] Crucially, studies have demonstrated that this compound does not inhibit Adipose Triglyceride Lipase (ATGL), the enzyme responsible for the initial step of triglyceride breakdown, even when ATGL is activated by its coactivator ABHD5.[3][4][5] This specificity makes it an invaluable tool for dissecting the distinct roles of HSL and ATGL in the lipolytic cascade.

The inhibitory action of this compound on HSL directly blocks the breakdown of diacylglycerols into monoacylglycerols, effectively halting a critical step in the release of free fatty acids (FFAs) and glycerol from adipocytes. This mechanism is particularly evident under conditions of β-adrenergic stimulation, which normally activates HSL via the Protein Kinase A (PKA) signaling pathway.

Signaling Pathway of Hormone-Stimulated Lipolysis

The diagram below illustrates the canonical pathway for β-adrenergic receptor-stimulated lipolysis and the specific point of inhibition by this compound.

Quantitative Data on Lipolysis Inhibition

This compound significantly reduces stimulated lipolysis in wild-type (WT) adipocytes. Experiments on adipocytes isolated from mice demonstrate a marked decrease in the efflux of both free fatty acids and glycerol upon HSL inhibition. The specificity is confirmed by the lack of effect in HSL-knockout (HSL-KO) models.[6][7]

| Cell/Tissue Type | Stimulant | Treatment | Effect on Free Fatty Acid (FFA) Release | Effect on Glycerol Release | Reference |

| Isolated WT Mouse Adipocytes | CL-316,243 (β₃-AR Agonist) | This compound Pretreatment | Reduced by 55% | Virtually eliminated | [6][7] |

| Isolated HSL-KO Mouse Adipocytes | CL-316,243 (β₃-AR Agonist) | This compound Pretreatment | No significant effect on residual efflux | No significant effect on residual efflux | [6][7] |

| Recombinant Enzymes | N/A | This compound | Eliminated HSL-dependent lipase activity | N/A | [4] |

| Recombinant Enzymes | N/A | This compound | No significant effect on ATGL activity (alone or with ABHD5) | N/A | [4][5] |

Note on Species Efficacy: It is critical to note that this compound shows different efficacy between species. While it can inhibit up to 90% of mouse HSL activity, its inhibitory effect on human HSL is significantly lower, reaching approximately 30%.[2][8] This should be a key consideration in experimental design and data interpretation.

Experimental Protocols

Precise methodologies are crucial for obtaining reliable data on the effects of this compound. Below are detailed protocols for common in vivo and in vitro experiments.

In Vivo Inhibition of HSL in Mice

This protocol describes the acute pharmacological inhibition of HSL in a mouse model to study its role in β-adrenergic-stimulated responses in white adipose tissue (WAT).

-

Animal Model: Use male C57BL/6J mice, aged 8-10 weeks.[9]

-

Compound Preparation: Prepare a suspension of this compound at a concentration suitable for a 30 mg/kg dosage. The compound is typically suspended in a vehicle of 0.5% methylcellulose in water.[5][9]

-

Administration: Administer the this compound suspension or the vehicle control to mice via oral gavage.[7]

-

Pretreatment Period: Allow for a 1-hour pretreatment period for the inhibitor to be absorbed and reach target tissues.[9][10]

-

Lipolysis Stimulation: Inject the mice intraperitoneally (IP) with a selective β₃-adrenergic agonist, such as CL-316,243 (e.g., 10 nmol per mouse), or a saline control.[5]

-

Sample Collection: After a set period (e.g., 3-6 hours post-stimulation), euthanize the mice.[5][7] Collect blood for serum analysis (FFA, glycerol) and harvest epididymal white adipose tissue (EWAT) for subsequent analysis (e.g., mRNA expression, protein phosphorylation).[9][11]

In Vitro Inhibition of HSL in 3T3-L1 Adipocytes

This protocol details the use of this compound in a cultured adipocyte model to investigate cell-autonomous effects.

-

Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes using standard protocols.

-

Pretreatment: Pre-incubate mature 3T3-L1 adipocytes with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1 hour.[10]

-

Lipolysis Stimulation: Stimulate lipolysis by adding a β-adrenergic agonist like isoproterenol (e.g., 10 µM) to the culture medium for a specified duration (e.g., 1-2 hours).[10]

-

Sample Collection & Analysis:

Experimental Workflow Diagram

Downstream Effects of HSL Inhibition

The inhibition of HSL by this compound has profound effects on downstream signaling pathways that are normally activated by lipolytic products. Adrenergic stimulation of adipocytes not only triggers lipolysis but also induces an inflammatory response. Research shows that this inflammatory signaling is dependent on HSL activity.

-

Inflammation: Acute pharmacological inhibition of HSL with this compound prevents the β-adrenergic-stimulated induction of inflammatory cytokines, such as Interleukin-6 (IL-6) and Ccl2, in both cultured adipocytes and in adipose tissue in vivo.[5][7][12]

-

Stress Kinases: The activation of stress kinases p38 and JNK, which occurs following β-adrenergic stimulation, is blocked by pretreatment with this compound.[10] This indicates that HSL-mediated lipolysis, or the resulting products, are necessary for the activation of these stress signaling pathways in adipocytes.

-

Sphingosine Kinase 1 (SphK1): β-adrenergic stimulation induces the expression of SphK1 in adipocytes. This effect is completely abrogated by pretreatment with this compound, linking HSL activity directly to the regulation of this signaling molecule.[11]

Logical Relationship Diagram

Conclusion

This compound is a highly specific and potent inhibitor of murine HSL, serving as a critical pharmacological tool for elucidating the role of HSL in metabolism. Its ability to substantially reduce FFA and glycerol release, without affecting ATGL, allows for the precise investigation of HSL-dependent pathways. By inhibiting HSL, this compound not only curtails lipolysis but also prevents the downstream activation of inflammatory and stress-related signaling cascades in adipocytes. Researchers should remain mindful of its significantly lower potency against human HSL when designing experiments and translating findings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lipolysis and Lipolytic Enzymes | Encyclopedia MDPI [encyclopedia.pub]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. publications.cuni.cz [publications.cuni.cz]

- 9. journals.physiology.org [journals.physiology.org]

- 10. β3-adrenergic receptor induction of adipocyte inflammation requires lipolytic activation of stress kinases p38 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adipocyte Lipolysis-stimulated Interleukin-6 Production Requires Sphingosine Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of hormone-sensitive lipase in beta-adrenergic remodeling of white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of BAY 59-9435 on Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 59-9435 is a potent and highly selective inhibitor of Hormone-Sensitive Lipase (HSL), a key enzyme in the mobilization of fatty acids from stored triglycerides. By attenuating the hydrolytic activity of HSL, this compound directly impacts fatty acid metabolism, reducing the release of free fatty acids (FFAs) and glycerol into circulation. This targeted inhibition has significant implications for cellular and systemic energy homeostasis, with potential therapeutic applications in metabolic disorders. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on fatty acid metabolism, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates.

Introduction

Hormone-Sensitive Lipase (HSL) is a cytosolic enzyme that plays a critical role in the catabolism of triglycerides stored in adipose tissue and other cell types. Its activity is tightly regulated by hormonal signals, primarily through the β-adrenergic signaling pathway. Upon stimulation by catecholamines, Protein Kinase A (PKA) phosphorylates and activates HSL, leading to the hydrolysis of triglycerides and the release of FFAs and glycerol. These liberated FFAs can then be utilized by various tissues as an energy source through β-oxidation.

This compound emerges as a valuable research tool and potential therapeutic agent due to its high selectivity for HSL. Its ability to specifically block HSL-mediated lipolysis allows for the precise investigation of the physiological roles of HSL in fatty acid metabolism and its downstream consequences.

Mechanism of Action

This compound acts as a direct inhibitor of HSL. Its mechanism involves binding to the enzyme and preventing the catalytic hydrolysis of triglycerides and diglycerides. This inhibition is specific, with no significant off-target effects on other lipases such as Adipose Triglyceride Lipase (ATGL) reported in the literature[1][2][3]. The potent inhibitory activity of this compound is reflected in its low half-maximal inhibitory concentration (IC50).

Key Mechanistic Points:

-

Target: Hormone-Sensitive Lipase (HSL)

-

Action: Direct inhibition of enzymatic activity

-

Effect: Reduced hydrolysis of triglycerides and diglycerides

-

Outcome: Decreased release of free fatty acids and glycerol

Quantitative Effects on Fatty Acid Metabolism

The inhibitory action of this compound on HSL translates into measurable quantitative changes in fatty acid and glycerol levels, both in vitro and in vivo. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Species/Cell Line | Condition | Reference |

| IC50 for HSL | 0.023 µM | Not Specified | In vitro enzyme assay | [4][5][6][7] |

Table 1: In Vitro Inhibitory Potency of this compound

| Experimental Model | Treatment | Parameter Measured | % Reduction | Reference |

| Wild-Type (WT) Adipocytes | This compound + CL-316,243 (β3-AR agonist) | Free Fatty Acid (FFA) Efflux | 55% | [8] |

| Wild-Type (WT) Adipocytes | This compound + CL-316,243 (β3-AR agonist) | Glycerol Release | Virtually eliminated | [8] |

| HSL-Knockout (KO) Adipocytes | This compound + CL-316,243 (β3-AR agonist) | Residual FFA and Glycerol Efflux | No effect | [8] |

Table 2: In Vitro Effects of this compound on Lipolysis in Adipocytes

| Animal Model | Treatment | Parameter Measured | Observation | Reference |

| C57BL/6J Mice | This compound (30 mg/kg) + CL-316,243 | Serum Free Fatty Acids | Reduced | [2][9] |

| C57BL/6J Mice | This compound (30 mg/kg) + CL-316,243 | Serum Glycerol | Suppressed | [2][9] |

Table 3: In Vivo Effects of this compound on Serum Lipids

Impact on Gene Expression and Signaling Pathways

The reduction in FFA release by this compound has profound effects on intracellular signaling and gene expression programs related to fatty acid metabolism. FFAs and their metabolites can act as signaling molecules and ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs). By decreasing the intracellular pool of FFAs, this compound can modulate the activity of these pathways.

In the context of β-adrenergic stimulation, inhibition of HSL by this compound has been shown to potentiate the expression of PKA-targeted genes like PGC-1α and UCP1[2]. This suggests a negative feedback loop where HSL-derived FFAs normally dampen PKA-mediated transcription. Consequently, by blocking this feedback, this compound can indirectly influence mitochondrial biogenesis and the expression of genes involved in fatty acid oxidation.

Below are diagrams illustrating the key signaling pathways and experimental workflows associated with the study of this compound.

Experimental Protocols

In Vitro Adipocyte Lipolysis Assay

This protocol describes the treatment of differentiated 3T3-L1 adipocytes to measure the effect of this compound on lipolysis.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

This compound (stock solution in DMSO)

-

β-adrenergic agonist (e.g., Isoproterenol or CL-316,243)

-

Free Fatty Acid and Glycerol Assay Kits

Procedure:

-

Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes. Protocols for differentiation are well-established[1][10][11][12].

-

On the day of the experiment, wash the differentiated adipocytes with serum-free DMEM.

-

Pre-incubate the cells in serum-free DMEM containing 1% fatty acid-free BSA with this compound (e.g., 2 µM or 10 µM) or vehicle (DMSO) for 1 hour at 37°C[13][14].

-

Stimulate lipolysis by adding a β-adrenergic agonist (e.g., 10 µM isoproterenol) to the media and incubate for 2-3 hours at 37°C[13][14].

-

Collect the culture medium for the quantification of released FFAs and glycerol using commercially available kits.

-

Normalize the results to total cellular protein content.

In Vivo Inhibition of Lipolysis in Mice

This protocol outlines the administration of this compound to mice to study its effects on systemic lipolysis.

Materials:

-

C57BL/6J mice

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

β-adrenergic agonist (e.g., CL-316,243)

-

Blood collection supplies

-

Serum FFA and Glycerol Assay Kits

Procedure:

-

Acclimatize C57BL/6J mice to the experimental conditions.

-

Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage. A typical dose is 30 mg/kg body weight[2][9].

-

Administer this compound or vehicle to the mice via oral gavage.

-

After 1 hour, administer a β-adrenergic agonist (e.g., CL-316,243) via intraperitoneal injection to stimulate lipolysis[2][9].

-

Collect blood samples at a specified time point after agonist administration (e.g., 45 minutes)[2][9].

-

Process the blood to obtain serum.

-

Quantify serum levels of FFAs and glycerol using appropriate assay kits.

Conclusion

This compound is a powerful tool for dissecting the intricate role of HSL in fatty acid metabolism. Its high potency and selectivity allow for precise inhibition of HSL-mediated lipolysis, enabling researchers to investigate the downstream consequences on cellular signaling, gene expression, and systemic energy balance. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for scientists and drug development professionals working in the field of metabolic research. Further investigation into the therapeutic potential of HSL inhibition with compounds like this compound is warranted for the treatment of metabolic diseases characterized by dysregulated fatty acid metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Intracellular fatty acids suppress β-adrenergic induction of PKA-targeted gene expression in white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tebubio.com [tebubio.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]

- 11. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 12. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. β3-adrenergic receptor induction of adipocyte inflammation requires lipolytic activation of stress kinases p38 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

The Interplay of BAY 59-9435 and β-Adrenergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between the selective Hormone-Sensitive Lipase (HSL) inhibitor, BAY 59-9435, and the pivotal β-adrenergic signaling pathway. By elucidating the mechanism of action of this compound within the context of this critical cellular signaling cascade, this document aims to provide a comprehensive resource for professionals engaged in metabolic research and drug development.

Introduction to β-Adrenergic Signaling and Hormone-Sensitive Lipase

The β-adrenergic signaling pathway is a cornerstone of metabolic regulation, particularly in adipocytes.[1][2] Activation of β-adrenergic receptors (β-ARs) by catecholamines such as norepinephrine triggers a cascade of intracellular events designed to mobilize energy stores. This process is initiated by the coupling of the β-AR to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] As a key second messenger, cAMP activates Protein Kinase A (PKA).[2][3]

One of the primary downstream targets of PKA in adipocytes is Hormone-Sensitive Lipase (HSL).[2] PKA-mediated phosphorylation activates HSL, empowering it to hydrolyze triglycerides and diacylglycerols, ultimately releasing free fatty acids (FFAs) and glycerol into circulation for use as energy substrates by other tissues.[4] This lipolytic process is a critical component of the body's response to energetic demands.

This compound: A Selective Inhibitor of Hormone-Sensitive Lipase

This compound is a potent and highly selective inhibitor of HSL.[1][5] Its mechanism of action is centered on the direct inhibition of HSL's enzymatic activity. It is crucial to note that this compound does not directly interact with β-adrenergic receptors or other upstream components of the signaling cascade, such as adenylyl cyclase or PKA. Instead, it acts at a key downstream effector point, effectively uncoupling β-adrenergic stimulation from HSL-mediated lipolysis.

Visualizing the Interaction: Signaling Pathway

The following diagram illustrates the canonical β-adrenergic signaling pathway and the specific point of intervention by this compound.

Quantitative Effects of this compound on β-Adrenergic Signaling Outcomes

The inhibition of HSL by this compound has significant downstream consequences on gene expression and inflammatory signaling in response to β-adrenergic stimulation. The following tables summarize key quantitative findings from preclinical studies.

Table 1: Effect of this compound on β-Agonist-Induced Gene Expression in Adipose Tissue

| Gene | Treatment | Fold Change vs. Control | Reference |

| PGC-1α | CL-316,243 | ~10-fold increase | [5] |

| CL-316,243 + this compound | >5-fold potentiation vs. CL-316,243 alone | [5] | |

| UCP1 | CL-316,243 | ~15-fold increase | [5] |

| CL-316,243 + this compound | >5-fold potentiation vs. CL-316,243 alone | [5] | |

| NOR-1 | CL-316,243 | ~25-fold increase | [5] |

| CL-316,243 + this compound | >5-fold potentiation vs. CL-316,243 alone | [5] | |

| Ccl2 | CL-316,243 | Significant increase | [3] |

| CL-316,243 + this compound | Nearly complete prevention of increase | [3] |

Table 2: Effect of this compound on β-Agonist-Induced Lipolysis and Downstream Signaling

| Parameter | Treatment | Effect | Reference |

| Free Fatty Acid Release | Isoproterenol | Strong stimulation | [6] |

| Isoproterenol + this compound | Significant reduction | [6] | |

| p38 Phosphorylation | Isoproterenol | Rapid and sustained increase | [1][2] |

| Isoproterenol + this compound | Blocked activation | [1][2] | |

| JNK Phosphorylation | Isoproterenol | Delayed but maximal increase at 2h | [1][2] |

| Isoproterenol + this compound | Blocked activation | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments relevant to the study of this compound and β-adrenergic signaling.

Measurement of cAMP Levels in Adipocytes

This protocol outlines a common method for quantifying intracellular cAMP levels using a competitive enzyme immunoassay (EIA) kit.

Materials:

-

Primary adipocytes or a suitable adipocyte cell line (e.g., 3T3-L1)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

β-adrenergic agonist (e.g., isoproterenol)

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP EIA kit

Procedure:

-

Cell Culture and Treatment: Plate adipocytes and allow them to adhere and differentiate as required. Prior to the experiment, starve cells of serum for 2-4 hours. Pre-incubate cells with the desired concentration of this compound or vehicle control for 1 hour. Stimulate the cells with a β-adrenergic agonist for the desired time course (typically 10-30 minutes). Include a PDE inhibitor in the stimulation media to prevent cAMP degradation.

-

Cell Lysis: After stimulation, aspirate the media and wash the cells with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice for 10-20 minutes with gentle agitation.

-

cAMP Quantification: Perform the cAMP EIA according to the manufacturer's instructions. This typically involves adding the cell lysates to a plate pre-coated with a cAMP antibody, along with a fixed amount of horseradish peroxidase (HRP)-labeled cAMP. The amount of HRP-labeled cAMP that binds to the antibody is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cAMP concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of cAMP.

Protein Kinase A (PKA) Activity Assay

This protocol describes a colorimetric assay to measure PKA activity in cell lysates.[4][5]

Materials:

-

Cell lysates prepared as described above

-

PKA activity assay kit (containing PKA substrate-coated plates, ATP, and phospho-specific antibody)

-

Wash buffer

-

TMB substrate

-

Stop solution

Procedure:

-

Sample Preparation: Prepare cell lysates from adipocytes treated with a β-adrenergic agonist and/or this compound as described previously. Determine the protein concentration of each lysate.

-

Kinase Reaction: Add equal amounts of protein from each lysate to the wells of the PKA substrate-coated microplate. Add ATP to each well to initiate the phosphorylation reaction. Incubate at 30°C for 60-90 minutes.[4]

-

Detection: Wash the wells to remove non-reacted ATP and cell lysate components. Add a phospho-specific antibody that recognizes the phosphorylated PKA substrate and incubate for 60 minutes at room temperature.[4] Wash the wells again and add an HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.

-

Signal Development: After a final wash, add TMB substrate to each well. A blue color will develop in proportion to the amount of PKA activity. Stop the reaction by adding a stop solution, which will turn the color to yellow.

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader.[4] Calculate the PKA activity relative to a standard curve or as a fold change compared to control samples.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol details the steps for analyzing changes in gene expression in adipocytes following treatment.[2]

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target and housekeeping genes

-

qPCR instrument

Procedure:

-

RNA Extraction: Treat adipocytes with a β-adrenergic agonist and/or this compound for the desired duration (e.g., 3-6 hours for gene expression changes).[2] Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reactions by combining the cDNA template, gene-specific forward and reverse primers, and qPCR master mix. Run the reactions in a qPCR instrument using a standard cycling protocol.

-

Data Analysis: Determine the cycle threshold (Ct) value for each gene in each sample. Normalize the Ct values of the target genes to the Ct value of a stable housekeeping gene (e.g., GAPDH, β-actin). Calculate the fold change in gene expression using the ΔΔCt method.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on β-agonist-induced gene expression.

Conclusion

This compound serves as a valuable research tool for dissecting the downstream consequences of β-adrenergic signaling. By selectively inhibiting HSL, it allows for the investigation of cellular processes that are dependent on HSL-mediated lipolysis versus those that are independent. The data presented in this guide demonstrate that the effects of β-adrenergic stimulation are not solely mediated by the provision of energy substrates but also involve intricate feedback loops and signaling crosstalk that are influenced by the products of lipolysis. A thorough understanding of the interplay between this compound and the β-adrenergic pathway is essential for researchers in the fields of metabolism, endocrinology, and drug discovery.

References

- 1. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity [bio-protocol.org]

- 2. β3-adrenergic receptor induction of adipocyte inflammation requires lipolytic activation of stress kinases p38 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arborassays.com [arborassays.com]

- 5. documents.thermofisher.cn [documents.thermofisher.cn]

- 6. Novel Pharmacological Probes Reveal ABHD5 as a Locus of Lipolysis Control in White and Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Selective HSL Inhibitor BAY 59-9435: A Technical Overview of its Anti-Inflammatory Effects in Adipose Tissue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological agent BAY 59-9435 and its significant impact on inflammatory pathways within adipose tissue. As the prevalence of obesity and its associated metabolic disorders continues to rise, understanding the molecular mechanisms that link excess adipose tissue to a state of chronic, low-grade inflammation is of paramount importance. This compound, a potent and selective inhibitor of hormone-sensitive lipase (HSL), has emerged as a critical tool in dissecting these pathways. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the underlying signaling cascades to facilitate a comprehensive understanding of this compound's mechanism of action.

Core Mechanism of Action: Inhibition of Hormone-Sensitive Lipase

This compound exerts its anti-inflammatory effects primarily through the selective inhibition of hormone-sensitive lipase (HSL), a key enzyme in the lipolytic pathway.[1][2][3][4][5] HSL is responsible for the hydrolysis of diacylglycerol to monoacylglycerol, a critical step in the mobilization of free fatty acids (FFAs) from stored triglycerides within adipocytes.[6] By blocking HSL activity, this compound effectively reduces the efflux of FFAs from fat cells, particularly under conditions of β-adrenergic stimulation.[2][7] This reduction in intracellular and extracellular FFA concentrations is central to its anti-inflammatory properties, as excessive FFAs are recognized as potent signaling molecules that can trigger pro-inflammatory cascades.[2][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the effects of this compound on inflammatory markers and signaling molecules in adipose tissue.

Table 1: In Vivo Effects of this compound on Inflammatory Gene Expression in Mouse White Adipose Tissue (WAT)

| Gene | Treatment | Fold Change vs. Control | Study Reference |

| Ccl2 (MCP-1) | CL-316,243 (β3-adrenergic agonist) | Increased | [2] |

| Ccl2 (MCP-1) | CL-316,243 + this compound | Nearly completely prevented induction | [2] |

| COX-2 | CL-316,243 | Upregulated | [8] |

| COX-2 | CL-316,243 + this compound | Abolished upregulation | [8] |

| SphK1 | CL-316,243 | ~120-fold increase | [9] |

| SphK1 | CL-316,243 + this compound | Completely abrogated increase | [9] |

Table 2: In Vitro Effects of this compound on 3T3-L1 Adipocytes

| Parameter | Treatment | Effect | Study Reference |

| Ccl2 (MCP-1) mRNA | Isoproterenol (β-adrenergic agonist) | Induced | [2] |

| Ccl2 (MCP-1) mRNA | Isoproterenol + this compound | Blocked induction | [10] |

| PAI-1 mRNA | Isoproterenol | Induced | [10] |

| PAI-1 mRNA | Isoproterenol + this compound | Blocked induction | [10] |

| p38 Phosphorylation | Isoproterenol | Increased | [10] |

| p38 Phosphorylation | Isoproterenol + this compound | Blocked | [10] |

| JNK Phosphorylation | Isoproterenol | Increased | [10] |

| JNK Phosphorylation | Isoproterenol + this compound | Blocked | [10] |

| COX-2 mRNA | Isoproterenol | Upregulated | [8] |

| COX-2 mRNA | Isoproterenol + this compound | Eliminated induction | [8] |

Key Experimental Protocols

In Vivo Animal Studies

-

Animal Model: 8-week-old male C57BL/6 mice were frequently used.[10]

-

This compound Administration: Mice were pretreated with 30 mg/kg of this compound, suspended in 0.5% methylcellulose, via oral gavage one hour prior to stimulation.[4][5][10]

-

Inflammatory Challenge: To induce adipose tissue inflammation, mice were injected intraperitoneally with the selective β3-adrenergic receptor agonist CL-316,243 (10 nmol).[4][5][10]

-

Tissue Collection: Epididymal white adipose tissue (EWAT) was harvested 3 to 6 hours after the inflammatory challenge for subsequent analysis.[4][5][10]

-

Analysis: Gene expression was quantified using real-time quantitative PCR (RT-qPCR). Protein phosphorylation was assessed by Western blotting.

In Vitro Cell Culture Studies

-

Cell Line: Differentiated 3T3-L1 adipocytes were the primary in vitro model.[2][8][10]

-

This compound Treatment: Cells were pretreated with 10 µM this compound for 1 hour.[8][10]

-

Inflammatory Stimulation: Adipocytes were stimulated with the general β-adrenergic agonist isoproterenol (10 µM) for 1 to 3 hours.[8][10]

-

Analysis:

-

Gene Expression: mRNA levels of inflammatory markers were measured by RT-qPCR.[2][8][10]

-

Protein Analysis: Whole-cell lysates were subjected to Western blotting to detect the phosphorylation status of key signaling proteins like p38 and JNK.[10]

-

Cytokine Secretion: Levels of secreted cytokines in the cell culture media were quantified by ELISA.

-

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated through the interruption of specific intracellular signaling cascades that are typically activated by excessive FFA levels resulting from β-adrenergic-stimulated lipolysis.

The JNK and p38 MAPK Pathways

β-adrenergic stimulation of adipocytes leads to the activation of the stress-activated protein kinases (SAPKs), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK).[10] These kinases are critical mediators of inflammatory responses. The inhibition of HSL by this compound has been demonstrated to block the phosphorylation and subsequent activation of both JNK and p38 in response to β-adrenergic agonists.[10] This indicates that HSL-mediated lipolysis is an upstream event required for the activation of these pro-inflammatory kinase cascades.

The NF-κB and COX-2 Pathway

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of a wide array of inflammatory genes.[11][12] Studies have shown that β-adrenergic-induced lipolysis in adipocytes activates the JNK/NF-κB signaling axis, leading to the upregulation of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[8] The administration of this compound abolishes the induction of COX-2 expression by preventing the activation of the upstream JNK/NF-κB pathway.[8][13] This highlights a crucial link between HSL-mediated lipolysis and the transcriptional activation of key inflammatory enzymes.

Experimental Workflow Overview

The general workflow for investigating the effects of this compound on adipose tissue inflammation is depicted below. This process involves both in vivo and in vitro models to provide a comprehensive understanding of the compound's activity from the whole organism to the cellular level.

Conclusion

This compound serves as an invaluable pharmacological tool for elucidating the intricate relationship between lipolysis and inflammation in adipose tissue. Its selective inhibition of HSL has unequivocally demonstrated that the generation of FFAs is a critical initiating event in the activation of pro-inflammatory signaling pathways, including the JNK/p38 MAPK and NF-κB cascades. The data strongly suggest that targeting HSL could be a viable therapeutic strategy for mitigating the chronic inflammation associated with obesity and related metabolic diseases. This technical guide provides a foundational understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental context, to aid researchers and drug development professionals in the advancement of novel anti-inflammatory therapeutics.

References

- 1. Role of hormone-sensitive lipase in beta-adrenergic remodeling of white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. JCI Insight - P2Y13 receptor deficiency favors adipose tissue lipolysis and worsens insulin resistance and fatty liver disease [insight.jci.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Eicosanoids Produced by Adipocyte Lipolysis: IMPLICATION OF CYCLOOXYGENASE-2 IN ADIPOSE INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adipocyte Lipolysis-stimulated Interleukin-6 Production Requires Sphingosine Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β3-adrenergic receptor induction of adipocyte inflammation requires lipolytic activation of stress kinases p38 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inducible Toll-like Receptor and NF-κB Regulatory Pathway Expression in Human Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

The Influence of BAY 59-9435 on Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 59-9435 is a potent and highly selective inhibitor of Hormone-Sensitive Lipase (HSL) with an IC50 of 0.023 μM.[1] While not a direct modulator of mitochondrial biogenesis, its targeted action on HSL initiates a cascade of molecular events that significantly influences the expression of key regulators of mitochondrial proliferation and function. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its indirect yet potent influence on mitochondrial biogenesis. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Role of HSL in Adipocyte Metabolism

Hormone-Sensitive Lipase is a key enzyme in the mobilization of fatty acids from stored triglycerides in adipocytes. This process, known as lipolysis, is critical for providing energy substrates to other tissues. The activity of HSL is tightly regulated, primarily through phosphorylation by Protein Kinase A (PKA) following β-adrenergic stimulation. The fatty acids released through HSL activity not only serve as an energy source but also act as signaling molecules that can influence gene expression.

Mechanism of Action: Indirect Upregulation of Mitochondrial Biogenesis

This compound exerts its influence on mitochondrial biogenesis by inhibiting HSL, which paradoxically potentiates the signaling cascade that promotes the expression of genes involved in mitochondrial proliferation and function. The primary mechanism involves the enhancement of β-adrenergic receptor-mediated signaling.

Under normal physiological conditions, β-adrenergic stimulation of adipocytes leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of PKA. PKA then phosphorylates and activates HSL, leading to the hydrolysis of triglycerides and the release of free fatty acids. However, an accumulation of intracellular fatty acids can create a negative feedback loop, suppressing adenylyl cyclase activity and dampening the β-adrenergic signal.

By inhibiting HSL, this compound prevents the excessive accumulation of intracellular free fatty acids. This relieves the negative feedback on adenylyl cyclase, leading to a sustained elevation of cAMP levels and prolonged PKA activation. This enhanced signaling cascade results in the potentiation of the expression of key downstream targets, most notably Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[2][3] PGC-1α is a master regulator of mitochondrial biogenesis, driving the transcription of nuclear and mitochondrial genes that encode mitochondrial proteins.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound's indirect effect on mitochondrial biogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the effects of this compound.

Table 1: In Vivo Effects of this compound on Gene Expression in White Adipose Tissue (WAT)

| Gene | Treatment | Fold Change vs. Control | Reference |

| PGC-1α | CL-316,243 (10 nmol) + this compound (30 mg/kg) | > 5-fold increase | [2][3] |

| UCP1 | CL-316,243 (10 nmol) + this compound (30 mg/kg) | > 5-fold increase | [2][3] |

| NOR-1 | CL-316,243 (10 nmol) + this compound (30 mg/kg) | > 5-fold increase | [2][3] |

| COX-2 | CL-316,243 (10 nmol) + this compound (30 mg/kg) | Elimination of induction | [4] |

Table 2: In Vitro Effects of this compound on Gene Expression in 3T3-L1 Adipocytes

| Gene | Treatment | Fold Change vs. Control | Reference |

| PGC-1α | Isoproterenol (10 µM) + this compound (10 µM) | Significantly potentiated | [2][3] |

| UCP1 | Isoproterenol (10 µM) + this compound (10 µM) | Significantly potentiated | [2][3] |

| NOR-1 | Isoproterenol (10 µM) + this compound (10 µM) | Significantly potentiated | [2][3] |

| COX-2 | Isoproterenol (10 µM) + this compound (10 µM) | Elimination of induction | [4] |

Detailed Experimental Protocols

In Vivo Animal Studies

This protocol describes a typical experiment to assess the effect of this compound on β-adrenergic-induced gene expression in the white adipose tissue of mice.

Experimental Workflow Diagram

Caption: Workflow for in vivo studies of this compound.

Materials:

Procedure:

-

Acclimatization: Acclimatize mice to handling for several days before the experiment.

-

Pretreatment: Administer this compound (30 mg/kg) or vehicle (0.5% methylcellulose) via oral gavage.[2][3]

-

Treatment: One hour after pretreatment, administer CL-316,243 (10 nmol) or sterile water via intraperitoneal injection.[2][3]

-

Euthanasia and Tissue Collection: Three hours after the CL-316,243 injection, euthanize the mice.[2][3]

-

Immediately collect epididymal white adipose tissue (EWAT) and store it in RNAlater at -80°C for subsequent RNA extraction.[2][3]

-

Gene Expression Analysis: Extract total RNA from the EWAT samples and perform quantitative real-time PCR (qPCR) to analyze the expression levels of target genes (e.g., PGC-1α, UCP1, NOR-1). Normalize the expression data to a stable housekeeping gene.[2][3]

In Vitro Cell Culture Studies

This protocol outlines a typical experiment to evaluate the effect of this compound on gene expression in differentiated 3T3-L1 adipocytes.

Experimental Workflow Diagram

Caption: Workflow for in vitro studies of this compound.

Materials:

-

Differentiated 3T3-L1 adipocytes[5]

-

This compound[5]

-

DMSO[5]

-

Isoproterenol[5]

-

Serum-free DMEM[4]

-

Trizol reagent or RNA extraction kit[5]

Procedure:

-

Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Pretreatment: Pre-treat the differentiated adipocytes with this compound (10 µM) or DMSO (vehicle control) for 1 hour in serum-free DMEM.[4][5]

-

Stimulation: After the pretreatment period, stimulate the cells with isoproterenol (10 µM) or a vehicle control for 3 hours.[4][5]

-

Cell Lysis and RNA Extraction: Lyse the cells and extract total RNA using Trizol reagent or a suitable RNA extraction kit.[5]

-

Gene Expression Analysis: Perform qPCR to determine the relative expression levels of target genes, normalizing to a suitable housekeeping gene.[5]

Conclusion

This compound serves as a valuable research tool for elucidating the intricate relationship between lipolysis, fatty acid signaling, and the regulation of mitochondrial biogenesis. Its selective inhibition of HSL provides a specific means to manipulate intracellular fatty acid levels and observe the downstream consequences on gene expression programs that govern mitochondrial content and function. The data presented in this guide underscore the potential of targeting HSL to indirectly promote mitochondrial biogenesis, a strategy that may have therapeutic implications for metabolic disorders. Further research is warranted to fully explore the long-term effects and therapeutic potential of this approach.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Intracellular fatty acids suppress β-adrenergic induction of PKA-targeted gene expression in white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Characterization of Eicosanoids Produced by Adipocyte Lipolysis: IMPLICATION OF CYCLOOXYGENASE-2 IN ADIPOSE INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β3-adrenergic receptor induction of adipocyte inflammation requires lipolytic activation of stress kinases p38 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of BAY 59-9435: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract